
5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry. The presence of fluorine and iodine atoms in the compound suggests potential for increased reactivity and interaction with biological targets due to the halogens' electronegative nature.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of various related compounds. For instance, novel Schiff bases were synthesized using a multi-step reaction involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were obtained through the Vilsmeier-Haack reaction . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved a cyclocondensation followed by basic hydrolysis . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis pathway for "5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various computational and experimental techniques. For example, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds have been investigated using software packages like Gaussian09, and the results were in agreement with experimental data such as X-ray diffraction (XRD) . These studies provide insights into the stability of the molecule, charge transfer, and potential reactive sites, which are crucial for understanding the behavior of "5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid".
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from their chemical structure and the presence of functional groups. For instance, the presence of a carboxylic acid group in the compound suggests the possibility of forming amides or esters through reactions with amines or alcohols, respectively. The halogen substituents may also participate in various substitution reactions, potentially enhancing the compound's biological activity . The antimicrobial activity of Schiff bases derived from pyrazole compounds indicates that such derivatives can interact with biological systems, which may also be true for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and a carboxylic acid group in "5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid" suggests that it may have distinct solubility characteristics in organic solvents and water. The compound's stability and reactivity can be assessed through computational methods like HOMO-LUMO analysis and molecular docking studies, which have been performed for related compounds . These studies can provide valuable information on the compound's potential biological activity and its role in nonlinear optics due to its first hyperpolarizability.
Safety And Hazards
The safety data sheet for a related compound, “5-(4-Fluorophenyl)valeric acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-fluorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVISPZVMFVQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2I)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

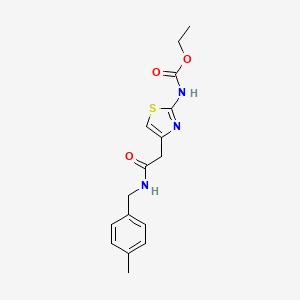
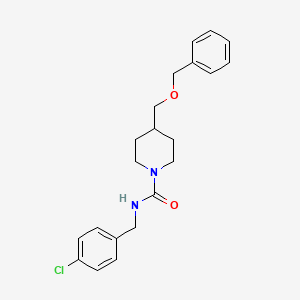
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)
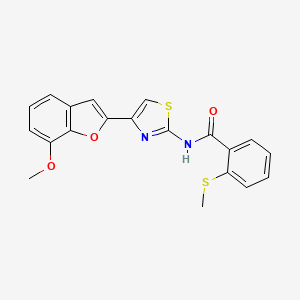
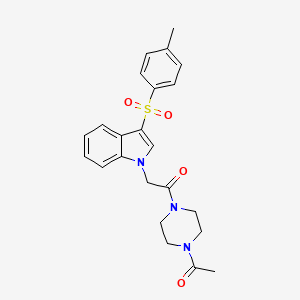
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)
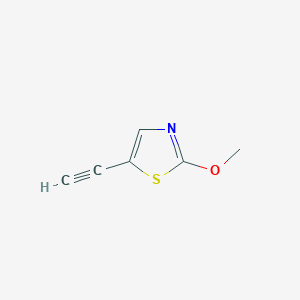
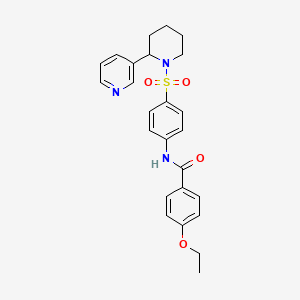
![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)
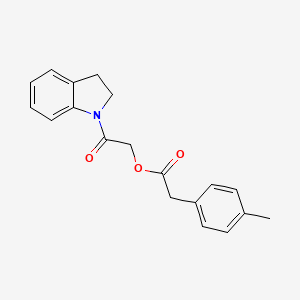
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)
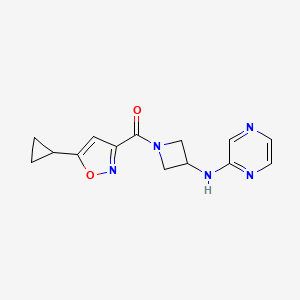
![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)